![molecular formula C16H11FN2O3 B1343931 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid CAS No. 763114-26-7](/img/structure/B1343931.png)
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Overview
Description
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (FDPA) is a synthetic compound that has been studied for its potential applications in many areas of scientific research. FDPA is a fluorinated derivative of phthalic acid, and has been found to possess unique properties that make it a valuable tool for laboratory experiments. FDPA is a white crystalline solid with a melting point of 204-206°C and a molecular weight of 254.21 g/mol. It is soluble in water, methanol, and ethanol, and is stable under normal storage conditions.
Scientific Research Applications
Synthesis of Phthalazinone Scaffolds
This compound is used as an intermediate in the synthesis of phthalazinone scaffolds . Phthalazinones are a class of compounds that have shown promise in various areas of medicinal chemistry due to their diverse biological activities.
Inhibition of Poly (ADP-ribose) Polymerase
The phthalazinone scaffolds synthesized using this compound have been found to be potent inhibitors of poly (ADP-ribose) polymerase . This enzyme plays a key role in DNA repair, and its inhibition can be useful in the treatment of certain types of cancer.
Design of Isocorydine Derivatives
This compound has also been used in the design of isocorydine derivatives . Isocorydine is a natural alkaloid that has shown anticancer activity, and the design of derivatives can help improve its efficacy and reduce side effects.
Synthesis of Olaparib
Olaparib is a medication used to treat certain types of cancer, and this compound serves as an intermediate in its synthesis . Olaparib is a PARP inhibitor, similar to the phthalazinone scaffolds mentioned earlier.
Organic Synthesis Intermediate
In general, this compound can serve as an intermediate in various organic synthesis processes . Its specific properties and structure make it useful in a wide range of reactions.
Pharmaceutical Intermediate
In addition to its role in the synthesis of specific drugs like Olaparib, this compound can also serve as a pharmaceutical intermediate more broadly . This means it can be used in the production of a variety of different medications.
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
This compound selectively binds to and inhibits PARP . By inhibiting PARP, it prevents the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathwayThese breaks can lead to cell death, especially in cells lacking the ability to repair double-strand breaks .
Pharmacokinetics
The compound is described as a solid at room temperature, suggesting it could be administered orally
Result of Action
The result of the action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer.
properties
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXLJNGPFJEKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647416 | |
Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | |
CAS RN |
763114-26-7 | |
Record name | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=763114-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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